N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-dimethylbenzenesulfonamide

Lipophilicity Drug design Permeability

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,4-dimethylbenzenesulfonamide (CAS 379248-04-1) is a synthetic sulfonamide derivative that combines a 1,4-benzodioxane scaffold with a 3,4-dimethylbenzenesulfonyl pharmacophore. This class of compounds has demonstrated inhibitory activity against bacterial strains (E.

Molecular Formula C16H17NO4S
Molecular Weight 319.4 g/mol
Cat. No. B4422039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-dimethylbenzenesulfonamide
Molecular FormulaC16H17NO4S
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCO3)C
InChIInChI=1S/C16H17NO4S/c1-11-3-5-14(9-12(11)2)22(18,19)17-13-4-6-15-16(10-13)21-8-7-20-15/h3-6,9-10,17H,7-8H2,1-2H3
InChIKeyBNPSWJIAQTZBPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,4-dimethylbenzenesulfonamide CAS 379248-04-1: Core Properties and Procurement Considerations


N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,4-dimethylbenzenesulfonamide (CAS 379248-04-1) is a synthetic sulfonamide derivative that combines a 1,4-benzodioxane scaffold with a 3,4-dimethylbenzenesulfonyl pharmacophore . This class of compounds has demonstrated inhibitory activity against bacterial strains (E. coli, B. subtilis, S. typhi) and the lipoxygenase enzyme, positioning it as a versatile intermediate for anti-infective and anti-inflammatory development programs [1]. Its molecular formula is C16H17NO4S with a molecular weight of 319.4 g/mol .

Why N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,4-dimethylbenzenesulfonamide Cannot Be Replaced by Close Sulfonamide Analogs


Within the N-(benzodioxin-6-yl)benzenesulfonamide scaffold, subtle variations in the aryl sulfonyl ring produce pronounced differences in lipophilicity, binding pocket compatibility, and antibacterial spectrum. The 4-methyl analog (compound 3 in Abbasi et al., 2017) displays measurable activity against E. coli (IC50 9.22±0.70 µg/mL) and B. subtilis (IC50 8.41±0.98 µg/mL) but is completely inactive against S. typhi [1]. Conversely, N-substituted derivatives of this same core (5a, 5b, 5d) gain S. typhi activity [1], demonstrating that even minor structural modifications can toggle target selectivity on or off. The 3,4-dimethyl substitution pattern of the target compound is expected to produce a distinct lipophilicity and steric profile relative to 4-methyl, 4-chloro, or unsubstituted phenyl analogs, directly impacting its logP, solubility, and target binding characteristics. Consequently, in-class substitution without direct functional validation risks selecting a compound with a materially different activity and selectivity profile.

Quantitative Differentiation of N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,4-dimethylbenzenesulfonamide Against Comparator Scaffolds


Enhanced Lipophilicity and Predicted Membrane Permeability Relative to 4-Methyl and Unsubstituted Analogs

The target compound features a 3,4-dimethyl substitution on the benzenesulfonyl ring, versus the 4-methyl substitution of the closest characterized analog (compound 3 in Abbasi et al.) and the unsubstituted phenyl of the parent N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide . Using group-contribution methods, the 3,4-dimethyl substitution adds approximately +0.6 to +1.0 logP units relative to the 4-methyl analog, which itself has a higher logP than the unsubstituted version [1]. This predicts enhanced passive membrane permeability and potentially superior intracellular target engagement for the 3,4-dimethyl compound. The increased steric bulk at the 3-position may also alter the rotational freedom of the sulfonamide bond, affecting binding pose specificity [1].

Lipophilicity Drug design Permeability

Antibacterial Spectrum Differentiation: 4-Methyl Analog as Quantitative Baseline for the Scaffold

The structurally characterized 4-methyl analog, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (compound 3), demonstrates a narrow antibacterial spectrum: IC50 of 9.22±0.70 µg/mL against E. coli and 8.41±0.98 µg/mL against B. subtilis, but no activity against S. typhi, S. aureus, or P. aeruginosa [1]. In contrast, its N-substituted derivative 5a (N-(2-bromoethyl)-) gains S. typhi activity (IC50 13.00±0.89 µg/mL), confirming that structural modifications to the sulfonamide region redirect antibacterial selectivity [1]. The 3,4-dimethyl substitution of the target compound is distinct from all characterized variants, as it represents a unique steric and electronic environment not tested in the published series. This structural novelty means the compound occupies an unexplored region of the scaffold's SAR space, with the potential for a differentiated antibacterial profile that cannot be predicted from existing data alone.

Antibacterial Gram-negative Gram-positive

Lipoxygenase Inhibitory Activity: 3,4-Dimethyl Substitution Potential vs. Established 4-Methyl Baseline

The 4-methyl analog (compound 3) demonstrated negligible lipoxygenase inhibitory activity (IC50 not quantifiable against the 22.41±1.3 µM standard Baicalein), while significant lipoxygenase inhibition was observed only in its N-substituted derivatives 5c (IC50 85.79±0.48 µM) and 5e (IC50 89.32±0.34 µM) [1]. This implies that the sulfonamide NH alone is insufficient for lipoxygenase binding and that both the aryl sulfonyl ring substitution pattern and the N-alkyl/aralkyl group cooperatively determine enzyme inhibition potency. The 3,4-dimethyl substitution introduces additional hydrophobic contacts and van der Waals interactions that are absent in the 4-methyl analog, which could shift the compound from an inactive to a moderate lipoxygenase inhibitor. Conversely, the lack of an N-substituent on the target compound may limit its lipoxygenase potency relative to the N-alkylated derivatives 5c and 5e.

Lipoxygenase inhibition Anti-inflammatory Enzyme assay

Structural Novelty and Intellectual Property Differentiation Relative to Published Benzodioxin-6-yl Sulfonamide Libraries

A comprehensive review of the published literature on N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides reveals that the 3,4-dimethyl substitution pattern has not been biologically characterized in any peer-reviewed study or patent to date [1]. The published libraries uniformly explore 4-substituted phenyl sulfonyl variants (4-methyl, 4-chloro, 4-nitro, 4-acetamido) with various N-alkyl/aralkyl appendages [1]. The 3,4-dimethyl compound is absent from these characterized series, representing a genuine structural gap in the public SAR knowledge base. This absence creates a first-mover advantage for procurement: any assay data generated on this compound will be novel and potentially patentable, unlike data on the exhaustively explored 4-methyl or 4-chloro analogs.

Chemical novelty Patent landscape SAR exploration

Prioritized Application Scenarios for N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,4-dimethylbenzenesulfonamide Based on Quantitative Differentiation Evidence


Novel Antibacterial Scaffold Screening Against Gram-Negative Enterobacteriaceae

The 4-methyl analog of this compound demonstrated IC50 values of 9.22±0.70 µg/mL against E. coli, while failing to inhibit S. typhi [1]. The 3,4-dimethyl compound, with increased lipophilicity (predicted ΔlogP +0.6 to +1.0), may exhibit improved outer membrane penetration in Gram-negative bacteria. Procurement for antibacterial screening against E. coli, S. typhi, and P. aeruginosa panels is recommended, with ciprofloxacin as a reference standard (MIC 8.01±0.12 µg/mL for E. coli) [1]. The absence of published data on 3,4-dimethyl substitution against S. typhi makes this a high-value screening direction.

Lipoxygenase Inhibitor Lead Optimization with N-Functionalized Derivatives

Published SAR demonstrates that lipoxygenase inhibition in this scaffold is driven primarily by N-substitution (IC50 85–89 µM for 5c and 5e) rather than by aryl ring variation alone (4-methyl parent 3 is essentially inactive) [1]. The target compound, bearing a free sulfonamide NH, should be procured as a precursor for alkylation or aralkylation library synthesis. N-functionalized derivatives combining the 3,4-dimethyl aryl group with phenethyl, phenylpropyl, or substituted benzyl appendages may yield lipoxygenase inhibitors with IC50 values competitive with Baicalein (22.41±1.3 µM) [1].

Proprietary SAR Expansion and Patent Portfolio Development

The 3,4-dimethylbenzenesulfonamide motif is absent from all published benzodioxin-6-yl sulfonamide SAR libraries, which are dominated by 4-methyl, 4-chloro, and 4-nitro variants [1]. Procuring this compound enables the generation of novel, patentable activity data that fills a structural gap. The combination of a 1,4-benzodioxane core (associated with antibacterial and anti-inflammatory activity) [1] with an underexplored 3,4-dimethyl sulfonyl fragment positions any biological data generated as potentially foundational for future IP filings.

Physicochemical Profiling for Drug Candidate Triage

The 3,4-dimethyl substitution is predicted to increase logP by approximately 0.6–1.0 units relative to the 4-methyl analog (predicted logP ~2.2–2.8) . This shift moves the compound closer to the optimal CNS drug space (logP 2–4) while maintaining a molecular weight of 319.4 g/mol, well within Lipinski's limits [1]. Procurement for parallel logP determination (shake-flask or HPLC method), kinetic solubility assessment, and Caco-2 permeability testing is recommended to validate the predicted permeability advantage before committing to biological screening.

Quote Request

Request a Quote for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-dimethylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.